molecular formula C23H23N3O B11026161 2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

カタログ番号: B11026161
分子量: 357.4 g/mol
InChIキー: XCDQUHZRANCXHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 7,8-dihydroquinazolin-5(6H)-one family, characterized by a bicyclic core structure with a ketone group at position 4. The substituents at positions 2 and 7—(3,5-dimethylphenyl)amino and 4-methylphenyl, respectively—distinguish it from analogs.

特性

分子式

C23H23N3O

分子量

357.4 g/mol

IUPAC名

2-(3,5-dimethylanilino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O/c1-14-4-6-17(7-5-14)18-11-21-20(22(27)12-18)13-24-23(26-21)25-19-9-15(2)8-16(3)10-19/h4-10,13,18H,11-12H2,1-3H3,(H,24,25,26)

InChIキー

XCDQUHZRANCXHU-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC(=CC(=C4)C)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethylaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product. The industrial process may also involve the use of green chemistry principles to minimize waste and reduce environmental impact.

化学反応の分析

Types of Reactions

2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinazolinone compounds with altered electronic properties.

    Substitution: Substituted quinazolinone compounds with various functional groups.

科学的研究の応用

2-[(3,5-ジメチルフェニル)アミノ]-7-(4-メチルフェニル)-7,8-ジヒドロキナゾリン-5(6H)-オンは、以下の科学研究における様々な応用があります。

    化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

    生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。

    医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について検討されています。

    産業: 新しい材料や化学プロセスの開発に利用されます。

作用機序

6. 類似化合物の比較

類似化合物

  • 2-[(3,5-ジメチルフェニル)アミノ]-7-フェニル-7,8-ジヒドロキナゾリン-5(6H)-オン
  • 2-[(3,5-ジメチルフェニル)アミノ]-7-(4-クロロフェニル)-7,8-ジヒドロキナゾリン-5(6H)-オン
  • 2-[(3,5-ジメチルフェニル)アミノ]-7-(4-フルオロフェニル)-7,8-ジヒドロキナゾリン-5(6H)-オン

独自性

2-[(3,5-ジメチルフェニル)アミノ]-7-(4-メチルフェニル)-7,8-ジヒドロキナゾリン-5(6H)-オンは、その独特な置換パターンにより、異なる電子特性と立体特性を付与しているため、ユニークです。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs from the provided evidence:

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Formula Molecular Weight Available Data
2-[(3,5-Dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (Target) (3,5-Dimethylphenyl)amino 4-Methylphenyl Not explicitly stated Estimated ~355–365 g/mol Limited experimental data
2-(3,5-Dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (ID: 8451-07197) 3,5-Dimethylpiperidin-1-yl 4-Methylphenyl C22H27N3O 349.47 g/mol 26 mg available
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 3,4-Dihydroisoquinolin-2(1H)-yl 3,4,5-Trimethoxyphenyl Not explicitly stated Estimated ~450–470 g/mol No availability data

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s 3,5-dimethylphenylamino group at position 2 differs from the piperidinyl (ID: 8451-07197) and dihydroisoquinolinyl substituents in analogs. Piperidinyl groups are more basic and may enhance solubility in polar solvents, whereas aromatic amino groups (as in the target) favor π-π stacking interactions but reduce solubility . The 4-methylphenyl substituent (target and ID: 8451-07197) is less polar than the 3,4,5-trimethoxyphenyl group in the third analog. Trimethoxyphenyl derivatives often exhibit enhanced binding to hydrophobic pockets in biological targets (e.g., kinases) due to methoxy group interactions .

Molecular Weight Implications :

  • The target compound’s estimated molecular weight (~355–365 g/mol) suggests it may occupy a middle range in bioavailability compared to the higher-weight trimethoxyphenyl analog (~450–470 g/mol). Lower molecular weight typically correlates with improved membrane permeability .

Research Findings and Hypotheses

  • Binding Affinity: The target compound’s aromatic amino group may confer selectivity toward enzymes with hydrophobic active sites (e.g., tyrosine kinases), whereas piperidinyl-containing analogs (ID: 8451-07197) might target ion channels due to their basicity.
  • Metabolic Stability : The 4-methylphenyl group in the target could enhance metabolic stability compared to trimethoxyphenyl analogs, which are prone to demethylation .

生物活性

The compound 2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N2O\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}

This structure features a quinazolinone core substituted with dimethyl and methyl phenyl groups, which may contribute to its biological properties.

Antimicrobial Activity

Quinazoline derivatives have shown promising antimicrobial properties. For example, related compounds exhibit activity against various bacterial strains and fungi. The biological activity of 2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has been evaluated against common pathogens. Preliminary studies suggest that it may possess significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Properties

Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific mechanisms by which 2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one exerts its anticancer effects are yet to be fully elucidated but may involve the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds within the quinazoline class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The potential of 2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one to modulate inflammatory responses is an area of ongoing research.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Quinazolines often act as inhibitors of various enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling.
  • Gene Expression Regulation : It could influence the expression of genes related to cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to 2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10

These results indicate a strong potential for further development as anticancer agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in disease processes. For example, docking simulations against protein targets associated with cancer showed favorable binding energies, suggesting a strong interaction that could translate into biological efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。